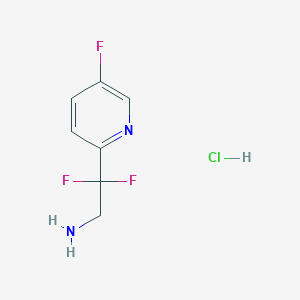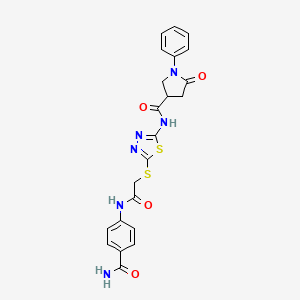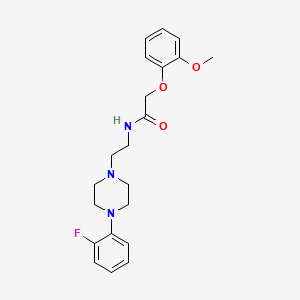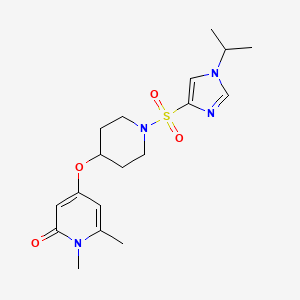![molecular formula C14H14N2O2S B2771508 N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide CAS No. 2094447-16-0](/img/structure/B2771508.png)
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide is a synthetic compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It also inhibits the activity of various enzymes by binding to their active sites, thereby preventing their catalytic activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of various enzymes, and exhibit anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide in lab experiments is its potent biological activity. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively high cost and low availability.
Direcciones Futuras
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide has shown promising results in various fields of research. In the future, further studies should be conducted to elucidate its mechanism of action and to explore its potential applications in the treatment of various diseases. Furthermore, efforts should be made to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, making it a potential candidate for the treatment of neurological disorders and skin diseases.
Propiedades
IUPAC Name |
N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-13(17)15-8-11-10-19-14(16-11)9-18-12-6-4-3-5-7-12/h2-7,10H,1,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGMXWMDEOPDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CSC(=N1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)




![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)


![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)
![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)
![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2771447.png)
